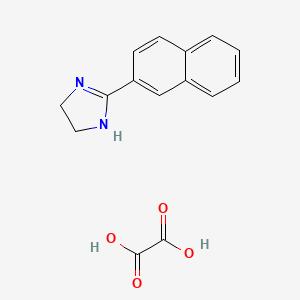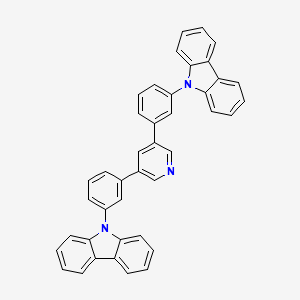
3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine
Vue d'ensemble
Description
3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: is a compound known for its unique electronic properties. It is a derivative of carbazole and pyridine, and its molecular formula is C41H27N3 with a molecular weight of 561.67 g/mol . This compound is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine typically involves the reaction of carbazole derivatives with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling . These reactions are carried out in the presence of a base and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,5-dione derivatives, while reduction may produce partially hydrogenated products .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is used as a building block for synthesizing more complex molecules. Its unique electronic properties make it valuable in the development of new materials for electronic applications .
Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential in biological and medical fields. Its structural properties may allow it to interact with biological molecules in unique ways, potentially leading to new therapeutic agents .
Industry: In the industry, this compound is extensively used in the production of OLEDs and other optoelectronic devices. Its ability to emit blue light through excited state intermolecular charge transfer makes it a crucial component in the development of high-efficiency light-emitting devices .
Mécanisme D'action
The mechanism by which 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine exerts its effects is primarily through its role as an electron donor. It achieves blue-light emission by the excited state intermolecular charge transfer process . This involves the transfer of an electron from the carbazole moiety to the pyridine moiety, resulting in the emission of light .
Comparaison Avec Des Composés Similaires
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Another carbazole-pyridine derivative used in OLEDs.
9,10-Dihydro-9,9-dimethyl-10-(3-(6-(3-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyridin-2-yl)phenyl acridin (DDMACPy): A pyridine-containing bipolar host material with high triplet energy.
N-(3-(6-(3-(diphenyl amino)phenyl)pyridin-2-yl)phenyl)-N-phenylbenzenamine (DTPAPy): Another modified host material for OLEDs.
Uniqueness: 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is unique due to its specific electronic properties and its ability to achieve blue-light emission through excited state intermolecular charge transfer. This makes it particularly valuable in the development of high-efficiency OLEDs and other optoelectronic devices .
Propriétés
IUPAC Name |
9-[3-[5-(3-carbazol-9-ylphenyl)pyridin-3-yl]phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H27N3/c1-5-19-38-34(15-1)35-16-2-6-20-39(35)43(38)32-13-9-11-28(24-32)30-23-31(27-42-26-30)29-12-10-14-33(25-29)44-40-21-7-3-17-36(40)37-18-4-8-22-41(37)44/h1-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHOGVHFPFGPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CN=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199631 | |
| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013405-25-8 | |
| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013405-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


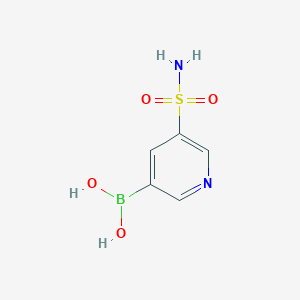
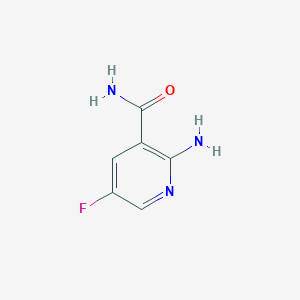




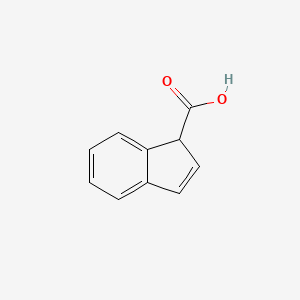


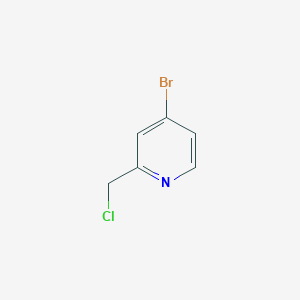
![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)
